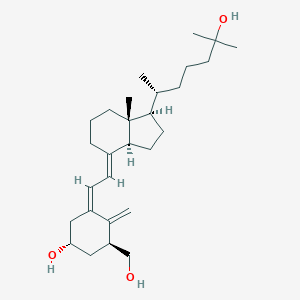

(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3/(1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3, also known as (1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol, is a derivative of vitamin D3. It is an important metabolite in the vitamin D pathway and plays a crucial role in maintaining calcium and phosphate homeostasis in the body.

Mécanisme D'action

The mechanism of action of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 is primarily mediated through its interaction with the vitamin D receptor (VDR). Upon binding to the VDR, (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 induces a conformational change that allows for the recruitment of coactivator proteins and subsequent gene transcription. The genes regulated by (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 are involved in a wide range of physiological processes, including calcium and phosphate metabolism, immune function, and cell proliferation and differentiation.

Biochemical and Physiological Effects:

(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has a number of biochemical and physiological effects in the body. It plays a critical role in maintaining calcium and phosphate homeostasis by promoting the absorption of these minerals from the intestine and reabsorption from the kidneys. It also regulates bone metabolism by promoting osteoblast differentiation and inhibiting osteoclast activity. Additionally, (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has been shown to have immunomodulatory effects, including the regulation of T cell function and the production of cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 in lab experiments is its well-established role in calcium and bone metabolism. This makes it a useful tool for studying these processes in vitro and in vivo. However, one limitation of using (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 is its potential for non-specific effects, as it can interact with a wide range of genes and cellular processes. Additionally, the synthesis of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 can be challenging, which may limit its availability for research purposes.

Orientations Futures

Future research on (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 will likely focus on its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. Additionally, there is growing interest in the role of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 in regulating immune function and inflammation, which may lead to the development of new treatments for these conditions. Other areas of research may include the identification of new target genes regulated by (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 and the development of more efficient synthesis methods for this compound.

Méthodes De Synthèse

The synthesis of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 involves the hydroxylation of vitamin D3 at the 25th carbon position. This reaction is catalyzed by the enzyme 25-hydroxylase, which is primarily found in the liver. The resulting product, (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3, is then transported to the kidneys, where it is further hydroxylated to form the active form of vitamin D, 1,25-dihydroxyvitamin D3.

Applications De Recherche Scientifique

(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has been extensively studied for its role in bone health and calcium homeostasis. It has also been investigated for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. Recent studies have shown that (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 may play a role in regulating immune function and inflammation, which has opened up new avenues for research in this area.

Propriétés

Numéro CAS |

142508-67-6 |

|---|---|

Nom du produit |

(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3/(1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol |

Formule moléculaire |

C28H46O3 |

Poids moléculaire |

430.7 g/mol |

Nom IUPAC |

(1S,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-12-13-26-21(9-7-15-28(25,26)5)10-11-22-16-24(30)17-23(18-29)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25-,26+,28-/m1/s1 |

Clé InChI |

PHNIFGLIGXOIQV-PNPXQVCKSA-N |

SMILES isomérique |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)CO)O)C |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)CO)O)C |

SMILES canonique |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)CO)O)C |

Synonymes |

1 alpha-(hydroxymethyl)-25-hydroxyvitamin D3 1-HMHV D3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)

![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)